molecular formula C15H21ClN4O3 B1406791 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride CAS No. 1417566-86-9

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

Cat. No.: B1406791
CAS No.: 1417566-86-9
M. Wt: 340.8 g/mol
InChI Key: WZCPOXGZMDPMHM-UHFFFAOYSA-N
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Description

This compound features a piperazine moiety linked via a methyl group to a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group. The hydrochloride salt enhances solubility and bioavailability. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the 3,4-dimethoxyphenyl group may confer enhanced receptor affinity due to electron-donating methoxy substituents .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3.ClH/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(22-18-15)10-19-7-5-16-6-8-19;/h3-4,9,16H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCPOXGZMDPMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3CCNCC3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Coupling with Piperazine: The final step involves coupling the oxadiazole intermediate with piperazine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C24H27FN4O4
Molecular Weight: 432.50 g/mol
IUPAC Name: 1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-fluorophenyl)methyl]piperazine hydrochloride
CAS Number: 878977-92-5

Pharmacological Applications

  • Anticancer Activity
    • Mechanism: The compound has shown promise in inhibiting tumor growth through modulation of various signaling pathways involved in cell proliferation and apoptosis. Its oxadiazole moiety is known for enhancing anticancer activity by acting on tubulin dynamics and disrupting mitotic processes.
    • Case Study: In vitro studies have demonstrated that derivatives of oxadiazoles exhibit potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
  • Antimicrobial Properties
    • Mechanism: The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.
    • Case Study: Research has indicated that similar compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Further investigation into this compound could reveal its efficacy against resistant strains.
  • Neurological Disorders
    • Potential Uses: Given its piperazine backbone, the compound may possess neuroprotective properties. It could be explored for its potential in treating conditions such as anxiety or depression by modulating neurotransmitter systems.
    • Research Insight: Studies on related piperazine derivatives have shown their ability to act as selective serotonin reuptake inhibitors (SSRIs), suggesting a pathway for further research into this compound's effects on mood regulation.

Material Science Applications

  • Polymer Chemistry
    • Application: The incorporation of oxadiazole-containing compounds into polymer matrices can enhance thermal stability and mechanical properties.
    • Research Findings: Recent studies have demonstrated that polymers synthesized with oxadiazole units exhibit improved UV resistance and mechanical strength, making them suitable for applications in coatings and packaging materials.
  • Sensor Technology
    • Potential Uses: The unique electronic properties of oxadiazoles make them suitable candidates for use in organic electronic devices, including sensors and light-emitting diodes (LEDs).
    • Case Study: Research has shown that incorporating oxadiazole derivatives into sensor designs can improve sensitivity and selectivity for detecting specific analytes.

Summary Table of Applications

Application AreaMechanism/EffectNotable Findings
Anticancer ActivityInhibits cell proliferationPotent cytotoxicity against cancer cell lines
Antimicrobial PropertiesDisrupts bacterial membranesBroad-spectrum activity against resistant strains
Neurological DisordersModulates neurotransmitter systemsPotential as an SSRI based on piperazine structure
Polymer ChemistryEnhances thermal stabilityImproved mechanical properties in polymers
Sensor TechnologyUnique electronic propertiesEnhanced sensitivity in organic electronic devices

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Aromatic Ring

a) 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride
  • Structure : Replaces 3,4-dimethoxyphenyl with 4-chlorophenyl.
  • Molecular weight: 315.2 g/mol .
  • Pharmacological Implication : Lower polarity may reduce solubility but improve blood-brain barrier penetration.
b) 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Hydrochloride
  • Structure : Benzyl substituent instead of aryl-methoxy groups.
  • Impact: The benzyl group introduces steric bulk and aromatic π-π interactions. Molecular weight: Not explicitly stated, but estimated ~340–360 g/mol .
  • Pharmacological Implication : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Modifications to the Piperazine Core

a) 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
  • Structure : Piperazine replaced with a seven-membered diazepane ring.
  • Molecular formula: C₁₈H₂₃N₅O₃ .
  • Pharmacological Implication : Enhanced flexibility may improve selectivity for certain GPCR targets .
b) 1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine Hydrochloride
  • Structure : Piperazine substituted with an ethyl group and linked via a benzoyl group.
  • Impact : Ethyl group increases hydrophobicity; benzoyl moiety introduces additional aromatic interactions. Molecular weight: 371.26 g/mol .
  • Pharmacological Implication : May exhibit prolonged half-life due to reduced metabolic clearance.

Heterocyclic Variations

a) 1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine Dihydrochloride
  • Structure : Thiophene replaces the phenyl ring.
  • Impact : Thiophene’s sulfur atom contributes to distinct electronic and hydrogen-bonding properties. Molecular weight: 331.24 g/mol .
  • Pharmacological Implication: Potential for improved interaction with sulfur-binding enzyme pockets.
b) 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)
  • Structure : Oxadiazole replaced with dithiolone rings.
  • Impact : Dithiolone’s redox-active sulfur atoms may confer antioxidant or metal-chelating properties. Molecular formula: C₁₀H₈Cl₂N₂S₄O₂ .
  • Pharmacological Implication: Potential utility in oxidative stress-related disorders.

Data Table: Key Structural and Molecular Comparisons

Compound Name Aromatic Substituent Core Modification Molecular Weight (g/mol) Key Feature
Target Compound (3,4-dimethoxyphenyl) 3,4-Dimethoxyphenyl Piperazine ~371 (estimated) High electron density, GPCR affinity
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine HCl 4-Chlorophenyl None 315.2 Enhanced lipophilicity
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine HCl Benzyl Ethyl linkage ~340–360 Steric bulk, π-π interactions
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane 3,4-Dimethoxyphenyl Diazepane 349.4 Conformational flexibility
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine diHCl Thiophene None 331.24 Sulfur-mediated interactions

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (target compound) enhance electron density, favoring interactions with serotonin or dopamine receptors, as seen in related GPCR-targeting agents (e.g., RS100235 in ) . Chlorine () may shift selectivity toward adrenergic receptors.
  • Core Flexibility : Diazepane analogs () show promise in targeting larger binding pockets, such as those in 5-HT₆ receptors .

Biological Activity

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential as a pharmacophore in drug discovery, exhibiting various therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C21H23N3O5S, and it features a complex structure that includes a piperazine ring and an oxadiazole derivative. The presence of the 3,4-dimethoxyphenyl group enhances its biological activity by potentially increasing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can inhibit various cancer cell lines. Notably:

  • IC50 Values : Compounds in this class have demonstrated IC50 values ranging from 1.143 µM to over 92 µM against multiple cancer cell lines including HeLa (cervical), CaCo-2 (colon), and others .
  • Mechanisms of Action : These compounds often target enzymes such as histone deacetylases (HDAC) and thymidylate synthase, which are crucial in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate:

  • Broad Spectrum : It shows activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent effects against resistant strains .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Anti-inflammatory properties have been documented through various assays:

  • Inhibition of Pro-inflammatory Cytokines : Compounds related to this structure have been shown to reduce the levels of cytokines such as TNF-alpha and IL-6 in vitro .
  • Models Used : Animal models of inflammation have demonstrated a reduction in edema and pain when treated with these derivatives .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of oxadiazole derivatives:

  • Study on Anticancer Activity : A study reported that a derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), showcasing its potential as a lead compound for further development .
  • Antimicrobial Evaluation : In vitro tests showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating the compound's potential as an antibiotic agent .
  • Mechanistic Insights : Research has elucidated that the anticancer effects are mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa92.4
OVXF 8992.76
CaCo-2>50
AntimicrobialStaphylococcus aureus10
Escherichia coli15
Anti-inflammatoryTNF-alpha inhibitionNot specified

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing this compound?

Methodological Answer:
The compound can be synthesized via a multi-step approach. A key intermediate, 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, is typically prepared by reacting 3,4-dimethoxybenzoic acid with hydroxylamine hydrochloride in the presence of a coupling agent (e.g., EDCI). Subsequent alkylation with chloromethylpiperazine under reflux in anhydrous ethanol (6–8 hours, 80–90°C) yields the base compound, which is then treated with HCl gas to form the hydrochloride salt . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting molar ratios (1:1.2 for oxadiazole formation), and ensuring inert conditions to prevent oxidation of the dimethoxyphenyl moiety.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:
Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Use amber glass vials to minimize light-induced decomposition of the oxadiazole ring. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory due to potential skin/eye irritation (GHS H315/H319) . For long-term stability, conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts.

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and piperazine methylene group (δ 3.5–3.8 ppm) in DMSO-d6 .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 375.15 for C19H23N4O3+) and isotopic patterns consistent with chlorine in the hydrochloride salt .
  • HPLC-PDA : Assess purity (>98%) using a gradient method (0.1% TFA in water/acetonitrile, 220 nm detection) .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the compound’s geometry and electronic properties, revealing charge distribution on the oxadiazole ring for target binding. Molecular docking (AutoDock Vina) against enzymes like VEGFR2 or MMP9 predicts binding affinities (ΔG < -8 kcal/mol) by aligning the dimethoxyphenyl group in hydrophobic pockets . Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (ka/kd) .

Advanced: What strategies resolve contradictions in solubility data across studies?

Methodological Answer:
Discrepancies arise from solvent polarity and pH variations. Use a standardized shake-flask method:

Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).

Filter (0.22 µm) and quantify solubility via UV-Vis (λmax ~275 nm) .

Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity (δD, δP, δH). If conflicting data persist, assess polymorphic forms via XRPD to rule out crystalline vs. amorphous phase differences.

Advanced: How to profile and quantify degradation impurities under stress conditions?

Methodological Answer:
Perform forced degradation studies:

  • Acidic/Base Hydrolysis (0.1M HCl/NaOH, 60°C, 24h): Monitor oxadiazole ring cleavage via LC-MS (expected m/z 165.08 for 3,4-dimethoxybenzamide).
  • Oxidative Stress (3% H2O2, 48h): Detect N-oxidation products (e.g., piperazine N-oxide, m/z +16) .
  • Photolysis (ICH Q1B guidelines): Expose to UV light (320–400 nm) and quantify dimerization byproducts via UPLC-QTOF. Use reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) for impurity identification .

Advanced: What mechanistic insights explain its inhibition of aminopeptidase N (APN)?

Methodological Answer:
The compound’s oxadiazole moiety acts as a zinc-chelating group, displacing catalytic Zn²+ in APN’s active site (IC50 ~0.8 µM). Validate via:

Enzyme Kinetics : Lineweaver-Burk plots show non-competitive inhibition (Km unchanged, Vmax reduced).

ITC (Isothermal Titration Calorimetry) : Measure binding stoichiometry (n ≈ 1) and enthalpy (ΔH < 0).

Mutagenesis Studies : Replace APN’s His297/His301 residues (zinc coordination sites) to confirm reduced inhibition .

Advanced: How to design analogs to improve metabolic stability without losing potency?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole (improves metabolic resistance) while retaining H-bonding capacity.
  • Piperazine Modification : Introduce methyl groups (e.g., 4-methylpiperazine) to block CYP3A4-mediated N-dealkylation.
  • In Silico ADMET Prediction : Use SwissADME to optimize logP (2–3) and reduce hERG inhibition risk (QikProp). Validate with microsomal stability assays (t1/2 > 60 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride

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